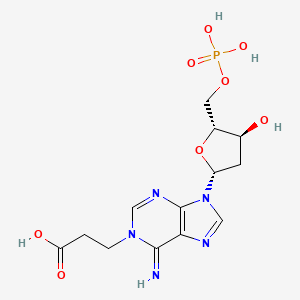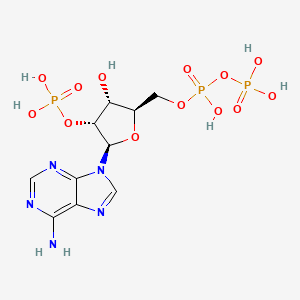![molecular formula C19H12N2O B1196274 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde CAS No. 229020-82-0](/img/structure/B1196274.png)
5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
Vue d'ensemble
Description
5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde is a chemical compound with the CAS Number: 172922-91-7 . It has a molecular weight of 284.32 and its molecular formula is C19H12N2O .
Synthesis Analysis
The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde and its derivatives has been achieved through various methods. For instance, non-conjugated homopolymers with blue light emission containing 5,11-dihydroindolo[3,2-b]carbazole derivatives in the main chain were prepared via an N–C coupling reaction .Molecular Structure Analysis
The molecular structure of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde is complex. The introduction of nonconjugated diphenyl sulfone as the electron-deficient unit to the conjugated small molecule 5,11-dihydroindolo[3,2-b]carbazole derivatives showed a blue shift in the emission spectra .Chemical Reactions Analysis
The chemical reactions involving 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde are quite interesting. The introduction of electron-withdrawing and electron-donating units to 5,11-dihydroindolo[3,2-b]carbazole derivatives resulted in changes in the electron distribution and the molecular orbital (HOMO–LUMO) change .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde include excellent thermal stability and solubility . These properties make it a promising candidate for various applications.Applications De Recherche Scientifique
Synthesis and Derivative Formation
Novel Synthesis Methods : The compound has been synthesized through novel methods. For example, a one-pot synthesis method to create 6-monosubstituted derivatives has been developed, involving a three-stage procedure starting with indole and an aldehyde (Gu, Hameurlaine, & Dehaen, 2006). Another method involves a two-step process using hydroiodic acid and iodine to synthesize 6,12-diaryl derivatives (Gu, Van Snick, Robeyns, Van Meervelt, & Dehaen, 2009).
Derivative Creation : Various functional derivatives of 5,11-dihydroindolo[3,2-b]carbazole have been synthesized. These derivatives include those with thiophene units, demonstrating the versatility of the compound in creating a range of new substances (Irgashev, Kazin, Rusinov, & Charushin, 2017).
Applications in Electronic and Photophysical Properties
Use in Organic Light-Emitting Devices (OLEDs) : Derivatives of 5,11-dihydroindolo[3,2-b]carbazole have been synthesized for use in OLEDs. These molecules exhibit high glass transition temperatures, ideal ionization potentials, and demonstrate low threshold voltages and excellent current-voltage characteristics in OLEDs (Hu, Xie, Popović, Ong, & Hor, 2000).
Metal–Organic Coordination Polymers : A 5,11-dihydroindolo[3,2-b]carbazole-based bidentate ligand has been synthesized and used to construct metal–organic coordination polymers. These polymers exhibit blue fluorescence, highlighting their potential in photophysical applications (Khan et al., 2018).
Other Notable Uses
- Development of Novel Push-Pull Systems : The compound has been modified with 1,2,4,5-tetrazine fragments to create new donor-acceptor heterocyclic systems. These modifications have significantly enhanced both hole and electron mobility, showcasing its utility in charge-transport applications (Steparuk et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274338 | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde | |
CAS RN |
172922-91-7, 229020-82-0 | |
| Record name | 6-Formylindolo[3,2-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















